Cupric bromide, also known as copper(II) bromide, is a chemical compound with the formula CuBr₂. It appears as a brownish-black solid and is known for its hygroscopic nature, meaning it can absorb moisture from the environment. Cupric bromide is primarily used in various chemical applications, including organic synthesis and as a catalyst in photo
Copper(II) bromide is considered a moderate irritant and can cause skin and eye irritation upon contact []. Ingestion can lead to gastrointestinal discomfort and vomiting []. Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound.
There are several methods for synthesizing cupric bromide:
Cupric bromide finds utility in various fields:
Research indicates that cupric bromide interacts with various organic compounds, influencing reaction pathways and product yields. Studies have shown that it can facilitate complex formation with soft ligands, enhancing its reactivity in organic synthesis . Additionally, its role as a catalyst in polymerization processes highlights its importance in industrial applications.
Several compounds share similarities with cupric bromide, particularly within the copper halides category:
Cupric bromide's unique properties, such as its specific reactivity patterns and applications in laser technology and photography, distinguish it from these similar compounds. Its ability to facilitate specific organic transformations while also serving roles in photochemical processes underscores its versatility within the realm of inorganic chemistry.
The most established method for synthesizing copper(II) bromide involves the neutralization reaction between copper(II) oxide (CuO) and hydrobromic acid (HBr). This acid-base reaction proceeds stoichiometrically as follows:
$$
\text{CuO} + 2\text{HBr} \rightarrow \text{CuBr}2 + \text{H}2\text{O}
$$
The reaction is typically conducted under ambient conditions, yielding aqueous copper(II) bromide. Upon evaporation, the solution crystallizes into the tetrahydrate form (CuBr₂·4H₂O), which appears as blue-green crystals [1] [2]. The purity of the product depends on the concentration of hydrobromic acid and the removal of residual water.
To obtain anhydrous CuBr₂, the tetrahydrate is subjected to controlled thermal dehydration. Heating the tetrahydrate above 18°C initiates the release of water molecules, but excessive temperatures risk decomposition. A two-step recrystallization process is employed:
Recent advancements prioritize solvent-free and energy-efficient methods. A novel approach involves anhydrous solvent-induced recrystallization of bulk copper(II) bromide powders in non-aqueous media (e.g., ethanol or acetone). This technique reduces water usage and yields layered crystals suitable for exfoliation into two-dimensional (2D) flakes, which are valuable in optoelectronic applications [3]. Additionally, mechanochemical synthesis—using ball milling to react copper metal with bromine gas—offers a waste-minimized alternative, though scalability remains a challenge [9].
Purification of copper(II) bromide involves sequential crystallizations from aqueous solutions. Key steps include:
The resulting crystals exhibit a monoclinic structure with lattice parameters a = 714 pm, b = 346 pm, c = 718 pm, and β = 121°15′ [1].
Anhydrous CuBr₂ is hygroscopic, necessitating rigorous dehydration. Phosphorus pentoxide (P₄O₁₀), a strong desiccant, is used in a closed system to absorb residual moisture. The process involves:
Property | Value |
---|---|
Crystal System | Monoclinic |
Space Group | C2/m |
Lattice Parameters | a = 714 pm, b = 346 pm, c = 718 pm |
Unit Cell Angle (β) | 121°15′ |
Coordination Geometry | Distorted Square Planar |
Hydrate Structure | [CuBr₂(H₂O)₂]·2H₂O |
The anhydrous form adopts a polymeric structure with CuBr₄ planar units forming infinite chains, while the tetrahydrate features isolated [CuBr₂(H₂O)₂] units [1] [8].
Copper(II) bromide serves as a catalyst in stereoselective organic reactions, such as the cascade synthesis of N-vinylsilylindoles from 2-ethynylanilines [4]. Its redox activity also enables electrochemical applications, including enhancing ion transport in batteries [5].
Corrosive;Irritant;Environmental Hazard